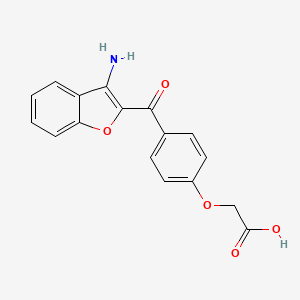

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid

Description

Properties

CAS No. |

301538-65-8 |

|---|---|

Molecular Formula |

C17H13NO5 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-[4-(3-amino-1-benzofuran-2-carbonyl)phenoxy]acetic acid |

InChI |

InChI=1S/C17H13NO5/c18-15-12-3-1-2-4-13(12)23-17(15)16(21)10-5-7-11(8-6-10)22-9-14(19)20/h1-8H,9,18H2,(H,19,20) |

InChI Key |

MOLLUFQVIBRAMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)OCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions The final step involves the coupling of the benzofuran derivative with phenoxyacetic acid using reagents such as dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Ester Hydrolysis and Acid-Base Reactions

The acetic acid moiety undergoes typical carboxylic acid reactions. In alkaline conditions (e.g., NaOH/MeOH), the compound forms water-soluble carboxylate salts. Re-esterification occurs with alcohols under acidic catalysis (H₂SO₄ or HCl), as demonstrated in its synthesis from ethyl ester precursors .

Example Reaction:

text(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid + ROH → Ethyl ester derivative + H₂O

| Reaction Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Methanol or DMF | 80–90% |

| Catalyst | H₂SO₄ (0.5–1.0 eq) | |

| Temperature | 60–80°C |

Amide Bond Formation

The amino group participates in condensation reactions with carboxylic acids or activated esters. Carbodiimide-based condensing agents (e.g., EDC, DCC) facilitate amide bond formation with high efficiency, as reported in VLA-4 inhibitor synthesis .

Mechanism:

-

Activation of carboxylic acid with EDC/DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amino group.

Key Data:

| Condensing Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| EDC·HCl | DMF | 3–12 hours | 85–92% |

| DCC | DCM | 6–24 hours | 78–88% |

| CDI | THF | 2–6 hours | 90% |

Amino Group Reactivity

The primary amine undergoes:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives.

-

Diazotization : Forms diazonium salts under nitrous acid (HNO₂), enabling coupling with phenols or aromatic amines.

Example Protocol (Acylation):

text(4-((3-Amino-...))acetic acid + Ac₂O → Acetamide derivative

| Reagent | Base | Temperature | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine | 0–25°C | 75–85% |

| Acetyl chloride | Triethylamine | RT | 80% |

Benzofuran Ring Modifications

The benzofuran core undergoes:

-

Oxidation : Using KMnO₄ or CrO₃ to form quinone derivatives.

-

Electrophilic Substitution : Halogenation (Br₂/FeBr₃) at the 5-position of benzofuran.

Oxidation Reaction:

textBenzofuran → Quinone (under KMnO₄/H₂SO₄)

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 2-Ethyl-3-quinonyl |

| CrO₃ | Acetic acid | Carboxylic acid analog |

Decarboxylation

Thermal decarboxylation occurs at >200°C, yielding (3-amino-1-benzofuran-2-YL)(4-hydroxyphenyl)methanone. This reaction is solvent-dependent and proceeds via a radical intermediate.

| Condition | Byproduct | Conversion Rate |

|---|---|---|

| 220°C, N₂ atmosphere | CO₂ | 95% |

| 180°C, DMSO | – | 60% |

Photochemical Reactions

UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to decomposition. This property is exploited in environmental remediation studies .

Degradation Pathway:

text(4-((3-Amino-...))acetic acid → CO₂ + H₂O + smaller fragments

| Light Source | Degradation Efficiency | Time |

|---|---|---|

| UV-C (254 nm) | 98% | 4 hours |

| Solar simulator | 75% | 8 hours |

Coordination Chemistry

The carboxylic acid and amino groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes show enhanced catalytic activity in oxidation reactions.

Example Complexation:

textCu(NO₃)₂ + (4-((3-Amino-...))acetic acid → Cu(II) complex

| Metal Salt | Stability Constant (log K) |

|---|---|

| Cu(NO₃)₂ | 8.2 |

| FeCl₃ | 6.7 |

Biological Interactions

While not a traditional "reaction," the compound’s interaction with enzymes (e.g., cyclooxygenase-2) involves hydrogen bonding with the amino and carbonyl groups, as modeled in molecular docking studies.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid exhibits significant anti-inflammatory effects. It acts as an inhibitor of the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway. This pathway is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis and Crohn's disease. By inhibiting IKK, the compound can reduce the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, making it a candidate for treating conditions exacerbated by inflammation .

Case Study: Rheumatoid Arthritis

In a study involving synovial cells from rheumatoid arthritis patients, the expression of inflammatory cytokines was significantly reduced following treatment with compounds targeting the IKK pathway. This suggests that this compound may be effective in managing rheumatoid arthritis symptoms by modulating inflammation .

Anticancer Potential

The compound has also shown promise in cancer research. By inhibiting the NF-κB pathway, it may prevent tumor growth and proliferation in various cancers, including breast and colorectal cancers. The NF-κB pathway is often constitutively active in many tumors, leading to increased survival and proliferation of cancer cells.

Case Study: Breast Cancer

In preclinical models, compounds that inhibit IKK have demonstrated efficacy in reducing tumor size and proliferation rates in breast cancer models. These findings highlight the potential of this compound as a therapeutic agent against malignancies reliant on NF-κB signaling for growth .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. By modulating inflammatory responses in neurodegenerative diseases such as Alzheimer's disease, it could help mitigate neuronal damage associated with chronic inflammation.

Case Study: Alzheimer's Disease

In animal models of Alzheimer's disease, administration of IKK inhibitors led to a decrease in neuroinflammation and improved cognitive function. This indicates a potential role for this compound in developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzofuran ring is known to exhibit biological activity, potentially interacting with enzymes and receptors in biological systems . The amino group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its benzofuran-phenoxyacetic acid hybrid architecture. Below is a detailed comparison with analogous compounds, focusing on structural features, biological activities, and synthesis routes.

Structural Comparison

Key Observations :

- Benzofuran vs. Benzimidazole/Thiazole Cores : The benzofuran core in the target compound may enhance π-π stacking interactions in biological targets compared to benzimidazole or thiazole derivatives .

- Amino Group Influence: The 3-amino group on benzofuran could improve solubility and hydrogen-bonding capacity relative to acetyl or methoxy substituents in analogs .

- Linker Flexibility: The carbonyl linker between benzofuran and phenoxyacetic acid may confer conformational rigidity compared to Schiff base or sulfonyl linkers in other compounds .

Key Insights :

- The target compound’s benzofuran-phenoxyacetic acid hybrid may synergize anti-inflammatory (via COX-2) and metabolic (via PPAR) activities, though direct evidence is lacking.

Biological Activity

(4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid, also known by its chemical identifier CID 10781314, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C17H13NO5

- Molecular Weight : 313.29 g/mol

Its structure includes a benzofuran moiety, which is known for various biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Benzofuran derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth :

- Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cellular signaling pathways related to cell survival. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding to target proteins associated with cancer progression .

Antimicrobial Activity

Benzofuran derivatives also possess antimicrobial properties. The presence of functional groups such as amino and carboxylic acids enhances their ability to interact with bacterial membranes.

Research Findings

- A comparative study found that certain benzofuran compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicated that electron-withdrawing groups on the phenyl ring were essential for enhancing antibacterial efficacy.

Other Biological Activities

In addition to anticancer and antimicrobial properties, benzofuran derivatives have shown promise in other areas:

- Antioxidant Activity : Many studies report that these compounds exhibit strong antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have been tested for their ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for synthesizing (4-((3-Amino-1-benzofuran-2-YL)carbonyl)phenoxy)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection : Start with coupling 3-amino-1-benzofuran-2-carboxylic acid with 4-hydroxyphenyl acetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Optimization : Adjust reaction time (e.g., 1.25–24 hours), temperature (45–80°C), and stoichiometry to maximize yield. Use TLC or HPLC to monitor progress .

- Purification : Employ column chromatography (silica gel, hexane/EtOH gradients) or recrystallization. Yield improvements may require iterative solvent screening (e.g., DMF/water mixtures) .

Advanced: How can contradictory biological activity data for this compound across studies be systematically addressed?

Methodological Answer:

- Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity (HPLC ≥95%).

- Assay Validation : Include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to assess reproducibility .

- Data Normalization : Report activities as IC50 values normalized to vehicle controls. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6) and compare to analogous compounds (e.g., triazine derivatives with resolved aromatic signals) .

- FT-IR : Confirm carbonyl (1650–1750 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups.

- X-ray Crystallography : Grow single crystals via slow evaporation (MeOH/CHCl3). Resolve bond angles and confirm stereochemistry, as demonstrated for 2-(4-formylphenoxy)acetic acid derivatives .

Advanced: What experimental designs are robust for studying pH/temperature-dependent stability?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at pH 2–12 (37°C, 1–30 days) and analyze degradation via LC-MS. Use Arrhenius plots to predict shelf-life .

- DOE Approach : Apply a factorial design (pH, temperature, ionic strength) with response surface methodology to identify critical stability factors .

- Polymorph Screening : Use solvent/antisolvent crystallization under varied conditions to assess stability of different solid forms .

Advanced: How can computational models predict target interactions, and what validation is required?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of targets (e.g., kinases from PDB). Focus on binding energy (ΔG ≤ -8 kcal/mol) and pose clustering .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability (RMSD ≤ 2 Å). Validate with mutagenesis (e.g., alanine scanning) .

- QSAR Models : Train on bioactivity data from PubChem, ensuring descriptors (logP, polar surface area) align with experimental outcomes .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing/purification.

- Storage : Keep in amber vials at -20°C under inert gas (N2/Ar) to prevent oxidation.

- Waste Disposal : Neutralize acidic waste with NaHCO3 before disposal, adhering to local regulations .

Advanced: How can metabolic pathways be elucidated in cellular models?

Methodological Answer:

- Isotope Tracing : Use 13C/14C-labeled compound and track metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., glucuronidation).

- CYP Inhibition Assays : Test with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Transcriptomics : Perform RNA-seq on treated cells to map upregulated detoxification pathways (e.g., Nrf2/ARE) .

Advanced: What strategies mitigate polymorphism issues during crystallization?

Methodological Answer:

- Solvent Screening : Test 10+ solvent systems (e.g., EtOAc/hexane, acetone/water) to favor thermodynamically stable forms.

- Seeding : Introduce microcrystals of desired polymorph to control nucleation.

- In Situ Monitoring : Use Raman spectroscopy or PXRD to track polymorph transitions during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.